2-Bromo-3-fluoro-6-methyl-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 249.037 g/mol. The compound features a complex structure characterized by the presence of bromine, fluorine, and nitro functional groups, making it a significant intermediate in organic synthesis and pharmaceutical applications. This compound is classified under the category of bromoanilines, which are known for their diverse reactivity in chemical reactions.
The synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline typically involves multi-step reactions starting from simpler aniline derivatives. One common method includes the following steps:
The molecular structure of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline can be described as follows:
InChI=1S/C7H6BrFN2O2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,10H2,1H3, which provides a unique identifier for its structure .2-Bromo-3-fluoro-6-methyl-4-nitroaniline is involved in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline is complex due to its structural features:
The physical and chemical properties of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy provide insights into the molecular environment:
The applications of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline span several fields:
The synthesis of 2-bromo-3-fluoro-6-methyl-4-nitroaniline (CAS 1779124-22-9) requires precise sequencing of electrophilic aromatic substitution (EAS) reactions to achieve correct regiochemistry. Two dominant synthetic routes exist: sequential halogenation-nitration and protected nitration. The direct sequential approach initiates with bromination/fluorination of 2-fluoro-6-methylaniline, followed by nitration. However, this method suffers from poor regioselectivity (<30% yield) due to the powerfully activating –NH₂ group directing ortho/para nitration at undesired positions [5] [9].
The protected nitration strategy—detailed in patent CN110627655A—achieves superior yields (75-85%) through temporary aniline protection. The sequence follows:
Table 1: Yield Comparison of Synthetic Routes
| Strategy | Reagent Sequence | Yield (%) | Regioselectivity Issue |
|---|---|---|---|
| Direct nitration | Bromination → Fluorination → Nitration | 25-30 | Over-nitration; Positional isomers |
| Protected nitration | Protection → Nitration → Deprotection | 75-85 | >95% para-isomer |
Regiocontrol during halogen introduction faces two key challenges:
Steric effects from the ortho-methyl group significantly influence reactivity. Computational studies (IR spectroscopy, Hammett constants) confirm the methyl group’s electron-donating capacity increases electron density at C4, facilitating para-nitration but necessitating moderated electrophile strength during bromination to avoid C4 bromination [9].
The unprotected aniline group (–NH₂) complicates EAS by causing polymerization, over-substitution, or directing nitration to incorrect positions. Protection strategies address this via:
Table 2: Protecting Group Performance Comparison
| Protecting Group | Directing Strength | Ortho Steric Hindrance | Deprotection Yield (%) |
|---|---|---|---|
| None (free –NH₂) | Strong ortho/para | None | N/A |
| Acetyl (–NHCOCH₃) | Moderate ortho/para | High | 90-95 |
| Trifluoroacetyl | Weak meta | High | 80-85 |
Alternative protecting groups (e.g., phthalimido, tert-butoxycarbonyl) are avoided due to harsh deprotection conditions incompatible with nitro groups .
Nitration regioselectivity and kinetics are profoundly solvent-dependent. Key findings include:
Kinetic studies reveal nitration follows second-order kinetics:Rate = k₂[ArH][NO₂⁺]Where k₂ increases 10²–10³-fold in H₂SO₄ vs. CH₃CN. However, the ortho/para ratio decreases from 1:4.5 (unprotected) to 1:>20 (protected) in mixed H₂SO₄/HOAc systems due to diminished electrophile reactivity and steric steering [5].
Table 3: Solvent Effects on Nitration Kinetics
| Solvent System | k₂ (L/mol·s) | Reaction Temp (°C) | para Selectivity (%) |
|---|---|---|---|
| 98% H₂SO₄ | 1.2 × 10⁻² | 0 | 95 |
| Glacial HOAc | 3.8 × 10⁻⁴ | 25 | 88 |
| CH₃CN/HNO₃ | 5.1 × 10⁻⁵ | 30 | 98 |
| H₂SO₄/HOAc (1:1) | 6.9 × 10⁻³ | 5 | 96 |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: